molecular formula C17H12O4 B432871 (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 723250-26-8

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Cat. No.: B432871
CAS No.: 723250-26-8
M. Wt: 280.27g/mol
InChI Key: RKJSDWLJODRWRE-SXGWCWSVSA-N
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Description

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is an organic compound with a complex structure that includes a benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves the condensation of benzaldehyde derivatives with 3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-hexenyl acetate: Known for its use in flavor and fragrance industries.

    (Z)-11-hexadecenyl acetate: Used in pheromone research and pest control.

Uniqueness

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is unique due to its benzofuran ring system and the presence of both benzylidene and acetate functional groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-11(18)20-13-7-8-14-15(10-13)21-16(17(14)19)9-12-5-3-2-4-6-12/h2-10H,1H3/b16-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJSDWLJODRWRE-SXGWCWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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